2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-dimethylphosphorylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO2P/c1-12(2,11)6-3-4-7(9)8(10)5-6/h3-5,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLPHICOYFXPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=C(C=C1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 5 Dimethylphosphoryl Phenol and Analogues
Strategic Approaches to the Synthesis of Ortho-Aminophenols
Ortho-aminophenols are valuable synthetic intermediates widely used in the manufacturing of pharmaceuticals, dyes, and heterocyclic compounds. wikipedia.org Their preparation can be broadly categorized into two main strategies: the reduction of corresponding nitro-phenols and direct amination of phenolic substrates.
Reduction Pathways of Nitro-Substituted Phenolic Precursors
The most prevalent and industrially significant method for synthesizing ortho-aminophenols is the reduction of ortho-nitrophenols. google.com This transformation is a cornerstone of aromatic chemistry, and various reagents and catalytic systems have been developed to achieve high efficiency and selectivity.
Historically, metal-acid systems, such as iron powder in acidic media, were widely used. globalresearchonline.net However, these methods often generate significant waste. Modern approaches favor catalytic hydrogenation, which offers a greener and more atom-economical alternative. globalresearchonline.net In this process, the nitro-substituted phenol (B47542) is treated with hydrogen gas in the presence of a metal catalyst.
Catalytic Systems for Nitrophenol Reduction:
A variety of heterogeneous catalysts are effective for the reduction of nitrophenols. These typically involve noble metals like palladium (Pd), platinum (Pt), or rhodium (Rh) supported on activated carbon. researchgate.net Non-noble metal catalysts, including nickel (Ni), copper (Cu), and various metal oxides and ferrites, have also been developed as more cost-effective alternatives. researchgate.netresearchgate.netnih.gov The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve near-quantitative conversion of the nitrophenol to the desired aminophenol. researchgate.netgoogle.com For instance, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been extensively studied as a model reaction, with catalysts like copper ferrites (CuFe₅O₈) and palladium-nickel boride nanocomposites demonstrating high efficiency. researchgate.netgoogle.com Sodium borohydride (B1222165) (NaBH₄) is often used as a convenient hydrogen source in laboratory-scale reductions. nih.govgoogle.com
| Catalyst System | Substrate Example | Reducing Agent | Key Features |
| Pd/C | 5-Methoxy-2-nitrophenol | H₂ gas | High efficiency, widely applicable, mild conditions. researchgate.net |
| Copper Ferrite (CuFe₅O₈) | 4-Nitrophenol | NaBH₄ | Cost-effective, high conversion rates. researchgate.net |
| Pd@NiₓB–SiO₂/RGO | 4-Nitrophenol | H₂ gas | Enhanced performance due to hydrogen spillover effect. google.com |
| Ag@α-Ti(HPO₄)₂·H₂O | 4-Nitrophenol | NaBH₄ | Enhanced efficiency under UV-vis light. google.com |
Alternative Amination Reactions on Phenolic Substrates
While nitration followed by reduction is a robust strategy, it can suffer from issues with regioselectivity and the use of harsh nitrating conditions. google.com Consequently, methods for the direct introduction of an amino group onto a phenolic ring have been explored.
One modern approach involves transition metal-catalyzed C-H amination. For example, ruthenium(II)-catalyzed C-H mono- and dihydroxylation of anilides has been developed, which, while not a direct amination of a phenol, provides an alternative route to substituted aminophenols by functionalizing the aniline (B41778) precursor first. google.com
More direct methods include rhodium-catalyzed amination of phenols with amines. bohrium.com This redox-neutral approach is highly atom-economical, producing water as the sole byproduct. The mechanism is believed to involve the keto-enol tautomerization of the phenol, facilitated by the rhodium catalyst, followed by dehydrative condensation with the amine. bohrium.com This method demonstrates broad substrate scope, tolerating various functional groups on both the phenol and the amine. bohrium.com
Metal-free amination strategies have also emerged as an environmentally benign alternative. researchgate.net These methods can utilize specific aminating reagents to directly functionalize phenols, avoiding the need for transition metal catalysts which can be costly and toxic. researchgate.net For instance, a cascade google.comgoogle.com-sigmatropic rearrangement of N-arylhydroxylamines can produce 2-aminophenols with high regioselectivity under mild, metal-free conditions. mdpi.com
Introduction of the Dimethylphosphoryl Group into Aromatic Systems
The installation of a dimethylphosphoryl group (–P(O)Me₂) onto an aromatic ring is a key step in the synthesis of the target molecule. This can be achieved either by direct phosphorylation of a pre-existing phenol derivative or through modern cross-coupling reactions that form a carbon-phosphorus bond.
Phosphorylation Strategies on Phenol Derivatives
Direct phosphorylation of the hydroxyl group of a phenol leads to the formation of a phosphate (B84403) ester, not a C-P bonded phosphine (B1218219) oxide. However, certain reagents can facilitate the introduction of phosphorus-containing groups onto the aromatic ring itself, often directed by the hydroxyl group.
Biocatalytic methods have shown promise for the selective phosphorylation of phenols. For instance, the kinase PsiK from Psilocybe cubensis can phosphorylate a variety of substituted phenols and benzenediols. researchgate.net While this typically forms O-P bonds, enzymatic systems can offer high selectivity under mild conditions.
Chemical methods for direct C-P bond formation on phenols are less common than cross-coupling approaches. One method involves the use of phosphorus pentoxide in triethyl phosphate, which generates tetraethyl pyrophosphate as the active phosphorylating agent for the hydroxyl group. researchgate.net However, for C-P bond formation, electrophilic substitution reactions on activated phenolic rings can be envisioned, though this is often challenging due to competing O-phosphorylation.
Integration of Phosphoryl Moieties via Modern Cross-Coupling Methodologies
The most versatile and widely used methods for forming aryl-phosphine oxide bonds are transition metal-catalyzed cross-coupling reactions. These reactions typically couple an aryl halide or triflate with a phosphorus nucleophile, such as a secondary phosphine oxide.
The Hirao reaction is a classic and powerful palladium-catalyzed cross-coupling of aryl halides with H-phosphonates, H-phosphinates, or secondary phosphine oxides (like dimethylphosphine (B1204785) oxide) to form the corresponding arylphosphonates, arylphosphinates, or tertiary phosphine oxides. wikipedia.orgenamine.net
Key Components of Hirao-Type Cross-Coupling:
| Component | Examples | Role in Reaction |
| Aryl Electrophile | Aryl iodides, bromides, chlorides, triflates (OTf) | Provides the aromatic framework. |
| Phosphorus Nucleophile | Dimethylphosphine oxide ((CH₃)₂P(O)H) | Source of the dimethylphosphoryl group. |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, NiCl₂, CuBr | Facilitates oxidative addition and reductive elimination. wikipedia.orgglobalresearchonline.netenamine.net |
| Ligand | PPh₃, dppf, Xantphos | Stabilizes the metal center and modulates reactivity. |
| Base | NEt₃, K₃PO₄, DBU | Activates the phosphorus nucleophile. |
This methodology is highly adaptable and tolerates a wide range of functional groups. mdpi.comenamine.net Nickel-catalyzed variants have also been developed as a more economical alternative to palladium, successfully coupling aryl tosylates with secondary phosphine oxides. globalresearchonline.net The use of microwave irradiation can significantly accelerate these reactions, leading to shorter reaction times and often improved yields, aligning with the principles of green chemistry. wikipedia.orgmdpi.com This approach is particularly relevant for synthesizing medicinally relevant building blocks containing the dimethylphosphine oxide (DMPO) moiety. enamine.net
Convergent and Divergent Synthesis of 2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL
The synthesis of the target molecule, this compound, can be approached using either convergent or divergent strategies. A convergent synthesis involves preparing key fragments of the molecule separately before combining them in a late-stage step. A divergent synthesis starts from a common precursor that is elaborated into different target molecules.
Convergent Synthesis Strategy:
A plausible convergent synthesis would involve the preparation of two key intermediates: a functionalized aminophenol and a phosphorylating agent, or a phosphorylated aromatic and an amination precursor.
Route A: Late-Stage C-P Coupling: This route would start with a protected and functionalized ortho-aminophenol. For example, 3-acetamido-4-hydroxyphenyl triflate could be synthesized from 2-amino-5-methylphenol (B193566) via protection and functional group manipulation. This intermediate could then undergo a palladium-catalyzed Hirao-type cross-coupling with dimethylphosphine oxide to install the phosphoryl group. A final deprotection step would yield the target compound.
Route B: Late-Stage Amination: This approach would begin by introducing the dimethylphosphoryl group onto a phenol precursor. For instance, 3-hydroxy-4-bromophenol could be coupled with dimethylphosphine oxide. The resulting (5-bromo-2-hydroxyphenyl)dimethylphosphine oxide could then be subjected to a Buchwald-Hartwig amination, followed by deprotection if necessary, to install the amino group. A more direct route would involve the reduction of a nitro group precursor. Starting from 5-methoxy-2-nitrophenol, one could introduce the phosphoryl group via a cross-coupling reaction on a halogenated derivative, followed by demethylation and reduction of the nitro group to an amine. researchgate.netresearchgate.net
Divergent Synthesis Strategy:
A divergent approach would start from a common, readily available intermediate that can be selectively functionalized.
Route C: Functionalization of a Nitrophenol: A suitable starting material would be 4-bromo-2-nitrophenol (B183274). This intermediate possesses handles for both the amination (via nitro reduction) and the phosphorylation (via cross-coupling at the bromo position).
Phosphorylation First: 4-bromo-2-nitrophenol could be subjected to a Hirao cross-coupling with dimethylphosphine oxide to yield (3-hydroxy-4-nitrophenyl)dimethylphosphine oxide. Subsequent catalytic hydrogenation would reduce the nitro group to the desired amine, affording this compound.
Amination First: Alternatively, selective reduction of the nitro group could be attempted, although protecting the phenol might be necessary. A more robust method would be to first replace the bromine with an amino group (e.g., via Buchwald-Hartwig amination) and then attempt a directed C-H phosphorylation, though this is synthetically more challenging.
A patent for a related compound, (2-amino-5-morpholinophenyl) dimethylphosphine oxide, describes a palladium-catalyzed coupling between 2-iodo-4-morpholinoaniline and dimethylphosphine oxide. google.com This provides strong precedent for the feasibility of the "Phosphorylation First" divergent strategy (Route C), suggesting that coupling dimethylphosphine oxide to a halogenated nitrophenol is a viable and effective approach.
Stepwise Functional Group Interconversions and Protection Strategies
The synthesis of complex molecules like this compound often necessitates a stepwise approach involving the interconversion of functional groups and the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. jocpr.com The amino (-NH2) and hydroxyl (-OH) groups on the phenol ring are reactive and require temporary masking to direct reactions to the desired position.
Protecting Group Strategies: Protecting groups are essential for managing the reactivity of the amino and hydroxyl functionalities during the introduction of the dimethylphosphoryl group. jocpr.com The choice of protecting group is critical and depends on its stability under the reaction conditions for subsequent steps and the ease of its removal. jocpr.com
Amino Group Protection: Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which can be installed and removed under specific, mild conditions. jocpr.com
Hydroxyl Group Protection: The phenolic hydroxyl group can be protected using groups like benzyl (B1604629) or silyl (B83357) ethers. jocpr.com For phospho-amino acid synthesis, an allyl-protection strategy has been developed, which allows for late-stage deprotection under mild, palladium-mediated conditions, avoiding issues commonly associated with phosphate synthesis. nih.gov
Functional Group Interconversion (FGI): A plausible stepwise synthesis could begin with a commercially available precursor, such as 2-amino-5-nitrophenol (B90527) or 2-amino-5-halophenol. google.comresearchgate.net
Protection: The amino and hydroxyl groups of the starting aminophenol are first protected.
Phosphorylation: The introduction of the dimethylphosphoryl group onto the aromatic ring can be achieved through various methods, such as a metal-catalyzed cross-coupling reaction if starting from a halogenated phenol. The Arbuzov or Michaelis-Becker reactions are classic methods for forming C-P bonds. mdpi.com
Deprotection: Finally, the protecting groups on the amino and hydroxyl functions are removed to yield the target compound, this compound.
This stepwise approach allows for precise control over the molecular architecture, ensuring the correct placement of each functional group.
| Functional Group | Common Protecting Groups | Key Characteristics |
| Amino (-NH2) | Boc, Fmoc, Cbz | Installed and removed under specific, mild conditions. jocpr.comnih.gov |
| Hydroxyl (-OH) | Benzyl, Silyl ethers, Allyl | Stable under various reaction conditions; deprotected selectively. jocpr.comnih.gov |
Exploration of One-Pot and Multi-Component Reaction Pathways
To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multi-component reactions (MCRs) are increasingly explored for the synthesis of complex molecules. researchgate.netnih.gov These strategies involve combining three or more reactants in a single reaction vessel to form a product that incorporates portions of all starting materials, thereby avoiding the isolation of intermediates. nih.govnih.gov
One-Pot Synthesis: A one-pot approach for synthesizing analogues of this compound could involve the reaction of an appropriately substituted aromatic aldehyde, malononitrile, and a phosphorus-containing nucleophile. researchgate.net While specific one-pot syntheses for the target molecule are not extensively detailed, the principles have been applied to similar structures. For instance, various 2-amino-thiazolidine analogues have been efficiently prepared via one-pot methods. nih.govmdpi.com
Multi-Component Reactions (MCRs): MCRs are highly convergent and atom-economical, making them attractive for building molecular complexity rapidly. researchgate.netnih.gov The synthesis of α-aminophosphonates, which are structurally related to the target compound, is often achieved through a three-component reaction involving an aldehyde, an amine, and a phosphite (B83602). researchgate.netresearchgate.net A hypothetical MCR for this compound could involve:
A carbonyl compound.
An amine source.
A dimethyl phosphite or a similar phosphorus-containing reagent.
These components would react in a single step, potentially catalyzed by an acid or a metal, to assemble the final aminophosphorylphenol structure. The development of such MCRs for this specific class of compounds remains an active area of research. nih.gov
| Reaction Type | Starting Materials (Example for α-aminophosphonates) | Advantages |
| One-Pot Reaction | Aromatic aldehyde, malononitrile, 1,3-cyclohexanedione. researchgate.net | Reduced reaction time, higher yield, simplified workup. researchgate.net |
| Multi-Component Reaction | Aldehyde, amine, dialkyl phosphite. researchgate.net | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.govnih.gov |
Advanced Synthetic Techniques and Green Chemistry Principles in Phosphinophenol Production
The production of organophosphorus compounds, including phosphinophenols, is increasingly guided by the principles of green chemistry, which aim to develop more sustainable and environmentally friendly processes. sciencedaily.comresearchgate.net This involves innovations in catalysis and the adoption of methodologies that reduce waste and energy consumption. researchgate.netrsc.org
Catalytic Synthesis Innovations for Phosphoryl-Containing Aromatic Compounds
Catalysis offers a powerful tool for the efficient and selective synthesis of organophosphorus compounds. nih.gov Transition-metal catalysis, in particular, has revolutionized the formation of carbon-phosphorus (C-P) bonds, a key step in the synthesis of compounds like this compound.
Transition-Metal Catalysis: Transition-metal complexes, particularly those involving palladium, copper, and rhodium, are widely used to catalyze the cross-coupling of aryl halides or triflates with P-H compounds (e.g., dialkyl phosphites) in reactions like the Hirao reaction. mdpi.comnih.gov These methods allow for the direct and regioselective introduction of a phosphoryl group onto an aromatic ring under relatively mild conditions. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a green and powerful strategy for forming C-P bonds. rsc.org This technique uses light energy to drive chemical reactions, often at room temperature, and can enable transformations that are difficult to achieve with traditional thermal methods. mdpi.com For example, the trifluoromethylation of aromatic compounds has been successfully achieved using photoredox catalysis, and similar principles can be applied to phosphorylation reactions. mdpi.com
| Catalytic Method | Catalyst Example | Advantages | Potential Application |
| Transition-Metal Catalysis | Palladium(II) acetate, Copper(I) iodide | High efficiency, good functional group tolerance, regioselectivity. nih.gov | C-P bond formation via cross-coupling. |
| Nucleophilic Phosphine Catalysis | Tertiary phosphines | Generation of reactive zwitterionic intermediates. nih.gov | Annulation and cycloaddition reactions. |
| Photoredox Catalysis | Iridium or Ruthenium complexes, Organic dyes | Mild reaction conditions, use of visible light as a renewable energy source. rsc.orgmdpi.com | Radical-mediated C-P bond formation. |
Development of Sustainable and Environmentally Benign Methodologies
The principles of green chemistry focus on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. researchgate.netchemeurope.com In the context of producing phosphinophenols, this translates to several key areas of development.
Atom Economy and Waste Reduction: Synthetic routes are being redesigned to maximize the incorporation of all starting material atoms into the final product. One-pot and multi-component reactions are inherently more atom-economical than stepwise syntheses. nih.gov Furthermore, the use of catalytic rather than stoichiometric reagents significantly reduces waste generation. researchgate.net
Green Solvents and Energy Sources: There is a growing emphasis on replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions. researchgate.net Energy-efficient methods, such as microwave irradiation or visible-light catalysis, are also being adopted to reduce the energy consumption of chemical processes. researchgate.netrsc.org
Molecular Structure and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the identity and detailing the structural features of 2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL. Each technique offers unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR would provide a complete picture of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, the hydroxyl (OH) proton, and the methyl (CH₃) protons attached to the phosphorus atom. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons on the substituted benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the amino, hydroxyl, and dimethylphosphoryl substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative about the electronic environment created by the substituents. Computational studies on similar molecules like 2-aminophenol (B121084) have shown good agreement between calculated and experimental chemical shifts. researchgate.net
³¹P NMR Spectroscopy: As an organophosphorus compound, ³¹P NMR is crucial. This technique would show a single resonance corresponding to the phosphorus atom in the dimethylphosphoryl group, with its chemical shift being characteristic of a pentavalent phosphine (B1218219) oxide.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity / Coupling |
| ¹H NMR | ||
| Aromatic CH | 6.5 - 7.5 | Multiplets |
| P-(CH₃)₂ | 1.5 - 2.0 | Doublet (due to ¹H-³¹P coupling) |
| NH₂ | 4.0 - 5.0 | Broad singlet |
| OH | 8.0 - 9.5 | Broad singlet |
| ¹³C NMR | ||
| Aromatic C-P | 125 - 135 | Doublet (due to ¹³C-¹P coupling) |
| Aromatic C-O | 145 - 155 | Singlet |
| Aromatic C-N | 135 - 145 | Singlet |
| Aromatic CH | 115 - 130 | Singlets/Doublets |
| P-(CH₃)₂ | 15 - 25 | Doublet (due to ¹³C-¹P coupling) |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would be dominated by vibrations from the O-H, N-H, P=O, P-C, and aromatic C-H bonds.
O-H and N-H Stretching: Strong, broad bands are expected in the high-frequency region (3000-3500 cm⁻¹) corresponding to the hydroxyl and amine group stretching vibrations. The broadness is indicative of hydrogen bonding.
P=O Stretching: A very strong and sharp absorption band, characteristic of the phosphoryl group, is expected around 1150-1250 cm⁻¹. The exact position can be influenced by the electronic nature of the aromatic ring.
P-C and C-O Stretching: Vibrations associated with the phosphorus-carbon and carbon-oxygen single bonds would appear in the fingerprint region of the spectrum.
Aromatic Vibrations: Bands corresponding to aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C=C ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
Studies on related phosphate (B84403) minerals show that the complexity of IR spectra in the stretching and bending regions can be indicative of reduced symmetry and strong hydrogen bonding within the structure. researchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | Stretching | 3200 - 3500 | Strong, Broad |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| P=O (Phosphoryl) | Stretching | 1150 - 1250 | Very Strong, Sharp |
| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium to Strong |
| N-H | Bending | 1580 - 1650 | Medium |
| P-CH₃ | Bending | 1280 - 1330 | Medium |
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂NO₂P), the exact mass can be calculated with high precision.
Upon ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely include:
Loss of a methyl group (-15 Da) from the phosphoryl moiety.
Cleavage of the phosphorus-carbon bond, separating the dimethylphosphoryl group from the aminophenol ring.
Fragmentation of the aromatic ring structure.
Analysis of related compounds like 2-Amino-5-nitrophenol (B90527) shows fragmentation patterns characteristic of the substituted aromatic system. massbank.eu
X-ray Crystallography and Solid-State Analysis of this compound and Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
Polymorphism is the ability of a solid material to exist in more than one crystalline form. rsc.org Different polymorphs of the same compound have different crystal lattice arrangements and can exhibit distinct physical properties.
For substituted phosphinophenols like the title compound, polymorphism could arise from different conformations of the molecule or different hydrogen-bonding patterns. The presence of flexible methyl groups on the phosphorus atom and the hydrogen-bond donating and accepting capabilities of the -OH, -NH₂, and P=O groups create opportunities for varied packing arrangements. The study of polymorphism in other organic molecules has demonstrated that different crystalline forms can be obtained under different crystallization conditions, leading to variations in properties such as solubility and stability. rsc.org
Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization
A comprehensive search of scientific literature and chemical databases did not yield specific electronic absorption and emission spectroscopic data for the compound this compound. Consequently, detailed research findings on its photophysical properties, including absorption and emission maxima, molar absorptivity, quantum yields, and fluorescence lifetimes, are not available in the public domain at this time.
Therefore, a data table summarizing these properties cannot be provided.
Chemical Reactivity and Mechanistic Investigations of this compound
A comprehensive review of publicly available scientific literature and chemical databases indicates a significant lack of specific research focused on the chemical compound this compound. Detailed experimental data regarding its reactivity, mechanistic pathways, and the synthesis of its derivatives are not presently available.
Consequently, it is not possible to provide a scientifically accurate, evidence-based article that adheres to the specific sections and subsections requested in the prompt. Generating content on the precise reactivity of this compound without direct research findings would result in speculation and potential misinformation, contravening the core requirement for scientific accuracy.
The reactivity of aminophenols is well-documented, with reactions typically involving the amino and phenolic hydroxyl functional groups. For instance, the amino group can undergo reactions like diazotization and Schiff base formation, while the phenolic hydroxyl group is known to participate in etherification and oxidation. However, the presence and influence of the dimethylphosphoryl group at the 5-position would uniquely modulate the electron density of the aromatic ring and the reactivity of the other functional groups. Without specific studies on this compound, any discussion of its chemical behavior would be conjectural.
Further experimental research is required to elucidate the specific chemical properties and reactivity patterns of this compound. Such studies would be necessary to populate the detailed outline provided.
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Dimethylphosphoryl Group
The dimethylphosphoryl group is a dominant feature of the molecule, profoundly influencing its electronic properties and chemical behavior. This section explores the reactivity centered on this phosphorus moiety.
The oxygen atom of the phosphoryl group (P=O) in 2-amino-5-(dimethylphosphoryl)phenol is a significant site for coordination with metal ions and other Lewis acids. As a hard Lewis base, this oxygen atom exhibits a strong affinity for hard Lewis acids, such as alkali metal, alkaline earth metal, and early transition metal ions. The coordination typically occurs in an "end-on" fashion, where the metal center directly interacts with the phosphoryl oxygen. iupac.org
The formation of these coordination complexes can significantly alter the electronic structure and reactivity of the entire molecule. For instance, coordination to a metal center can enhance the electrophilicity of the phosphorus atom, potentially making it more susceptible to nucleophilic attack. While specific studies on the coordination complexes of this compound are not extensively documented, the behavior of analogous organophosphorus compounds suggests a rich coordination chemistry. iupac.orguni-regensburg.de The presence of the adjacent hydroxyl and amino groups could also lead to the formation of chelate complexes, where the metal ion is coordinated by multiple sites within the same molecule, enhancing the stability of the complex.
The phosphorus-carbon (P-C) bonds in the dimethylphosphoryl group, specifically the bond connecting the phosphorus atom to the phenyl ring, are generally stable. However, under certain conditions, these bonds can undergo cleavage. This reactivity is a key aspect of organophosphorus chemistry, enabling the modification and functionalization of such molecules. rsc.org
Cleavage of the C(aryl)-P bond in arylphosphine oxides can be achieved using strong reducing agents or through metal-catalyzed processes. For example, reagents like sodium hydride in combination with iodides have been shown to effect the dearylation of arylphosphine oxides. ntu.edu.sg Similarly, reactions involving alkali metals like sodium can selectively cleave the C-P(O) bond. organic-chemistry.org These transformations typically proceed through mechanisms involving single electron transfer (SET) or the formation of pentavalent phosphorus intermediates. rsc.orgorganic-chemistry.org Such reactions could potentially be applied to this compound to replace the dimethylphosphoryl group with other functionalities.
Below is a table summarizing conditions for P-C bond cleavage in related arylphosphine oxide systems.
| Arylphosphine Oxide Substrate | Reagents/Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Triphenylphosphine (B44618) oxide | Sodium (Na) | THF, room temp. | Selective P-Ph bond cleavage | organic-chemistry.org |
| Triarylphosphines | Alkynyl esters / H₂O | Toluene, 10 °C | Metal-free C(aryl)–P bond cleavage | rsc.org |
| t-Butyldiarylphosphine oxides | NaH-Iodide composite | THF, 60 °C | Dearylation at electron-deficient aryl group | ntu.edu.sg |
| Allenylphosphine oxide | Visible light / Palladium | - | Cascade C(sp³)-P(V) bond cleavage | researchgate.net |
Intramolecular Interactions and Hydrogen Bonding Networks
An intramolecular hydrogen bond is highly probable between the hydrogen atom of the phenolic hydroxyl group (-OH) and the oxygen atom of the phosphoryl group (P=O). This type of O-H···O=P interaction is well-documented in ortho-hydroxyarylphosphines and related compounds and is known to be quite strong. nsf.govwur.nl This interaction would form a stable six-membered ring, influencing the orientation of the functional groups.
Furthermore, the amino group (-NH₂) can act as a hydrogen bond donor, forming intermolecular hydrogen bonds with the phosphoryl oxygen or hydroxyl groups of neighboring molecules. Similarly, the hydroxyl group can participate in intermolecular hydrogen bonding, particularly if the intramolecular O-H···O=P bond is disrupted. In the solid state, these interactions lead to the formation of extended three-dimensional networks, as seen in the crystal structure of p-aminophenol, where each molecule is hydrogen-bonded to six others. researchgate.net
The table below presents typical hydrogen bond parameters found in related systems, which can be considered representative for the interactions expected in this compound.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | System | Reference |
|---|---|---|---|---|
| O-H···O=P | ~2.5 - 2.8 | ~150 - 170 | Phenol-Phosphine Oxide Complexes | wur.nl |
| O-H···N | ~2.6 - 2.9 | ~160 - 175 | p-Aminophenol Clusters | researchgate.netresearchgate.net |
| N-H···O | ~2.8 - 3.1 | ~155 - 170 | p-Aminophenol Crystal | researchgate.net |
| P···H-O | ~2.42 | ~152 | ortho-Hydroxyarylphosphine | nsf.gov |
Electrochemical Behavior and Redox Processes of Aminophenol-Phosphoryl Systems
The electrochemical behavior of this compound is primarily dictated by the aminophenol core, which is known to be electrochemically active. Aminophenols undergo oxidation processes, typically involving the transfer of electrons and protons, to form quinone-imine species. The presence and position of the dimethylphosphoryl group are expected to modulate the redox potentials of these processes.
Cyclic voltammetry studies of p-aminophenol and its derivatives show a well-defined oxidation peak corresponding to the conversion of the aminophenol to a quinone-imine. researchgate.net This process is often quasi-reversible, with a corresponding reduction peak observed on the reverse scan. The potential at which this oxidation occurs is sensitive to pH and the nature of substituents on the aromatic ring.
The dimethylphosphoryl group is generally considered to be electron-withdrawing. Therefore, its presence at the 5-position is expected to make the oxidation of the aminophenol moiety more difficult, shifting the anodic peak potential to more positive values compared to unsubstituted aminophenol. The electrochemical process can be summarized as a two-electron, two-proton transfer reaction.
The table below provides a comparative overview of the electrochemical oxidation potentials for p-aminophenol and related compounds, illustrating the influence of substituents on the redox behavior.
| Compound | Electrode | Supporting Electrolyte (pH) | Anodic Peak Potential (Epa vs. ref) | Reference |
|---|---|---|---|---|
| p-Aminophenol | Carbon Paste Electrode | 0.1 M PBS (pH 7.0) | ~+0.3 V vs. Ag/AgCl | researchgate.net |
| o-Aminophenol | Platinum Electrode | 0.1 M HClO₄ (pH 1.0) | ~+0.8 V vs. SCE | researchgate.net |
| 4-Aminophenol (B1666318) | Natural Phosphate (B84403) Modified CPE | 0.1 M Na₂SO₄ | -69.3 mV vs. Ag/AgCl | |
| p-Aminophenol | Glassy Carbon Electrode | 1 M HCl | ~+1.56 V vs. SCE (irreversible) | ijnc.ir |
Coordination Chemistry and Ligand Design
Principles for Ligand Design Incorporating 2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL Scaffolding
The design of ligands based on this scaffold would be guided by the desire to create specific coordination environments for metal ions, influencing their reactivity, and physical properties.
The this compound molecule inherently possesses three potential donor sites: the nitrogen of the amino group, the oxygen of the phenolic hydroxyl group, and the oxygen of the phosphoryl group. This arrangement allows for the design of multidentate ligands that can form stable chelate rings with metal ions.
Modification of the amino or phosphoryl groups could lead to a variety of ligand architectures. For instance, Schiff base condensation of the amino group with aldehydes or ketones could introduce additional donor atoms, increasing the denticity of the ligand. Such modifications could lead to tetradentate or pentadentate ligands capable of encapsulating metal ions and enforcing specific coordination geometries.
Table 1: Potential Multidentate Ligand Architectures
| Ligand Modification | Potential Donor Atoms | Expected Denticity |
|---|---|---|
| Unmodified Scaffold | N, O, P=O | Tridentate (N, O, O) |
| Schiff Base with Salicylaldehyde | N, O, P=O, O(salicyl), N(imine) | Pentadentate |
The introduction of chiral centers is a important aspect of modern ligand design, particularly for applications in asymmetric catalysis. Chiral ligands derived from this compound could potentially be synthesized through several strategies.
One approach involves the use of chiral aldehydes or ketones in Schiff base condensation reactions, thereby introducing a stereocenter adjacent to the imine nitrogen. Another strategy could involve the derivatization of the phosphoryl group with chiral auxiliaries. The resulting chiral ligands could enforce a specific stereochemistry on the metal center, leading to enantioselective transformations.
Synthesis and Characterization of Metal Complexes with this compound Derivatives
The synthesis of metal complexes with ligands derived from this scaffold would likely follow standard coordination chemistry procedures, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
The combination of hard (N, O) and soft/borderline (P=O) donor atoms in this compound and its derivatives would allow for the coordination of a wide range of transition metals. The preferred coordination geometry would be influenced by the electronic configuration of the metal ion, its size, and the steric and electronic properties of the ligand.
For example, with late transition metals such as Pd(II) or Pt(II), square planar complexes might be expected. In contrast, first-row transition metals like Fe(III), Co(II), or Ni(II) could form tetrahedral or octahedral complexes, depending on the stoichiometry and the ligand field strength.
Table 2: Predicted Geometries for Transition Metal Complexes
| Metal Ion | Potential Ligand | Predicted Geometry |
|---|---|---|
| Pd(II) | Unmodified Tridentate | Distorted Square Planar |
| Fe(III) | Bis-ligated Octahedral | Octahedral |
The hard donor atoms (N and O) of the this compound scaffold would also be well-suited for coordinating to main group metals, such as aluminum, gallium, or tin. The bonding in these complexes would be predominantly electrostatic in nature. The phosphoryl group could also participate in coordination, potentially leading to polymeric structures or complexes with higher coordination numbers.
Electronic Structure and Bonding Analysis in Coordination Compounds
A detailed understanding of the electronic structure and bonding within these hypothetical complexes would be crucial for predicting their reactivity and properties. Techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and computational methods like Density Functional Theory (DFT) would be invaluable.
DFT calculations could provide insights into the molecular orbital interactions between the metal and the ligand, the nature of the frontier orbitals (HOMO and LUMO), and the charge distribution within the complex. This information would be essential for understanding the electronic transitions observed in the UV-Vis spectra and for rationalizing the magnetic properties of paramagnetic complexes. The analysis would likely reveal significant ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, depending on the metal and its oxidation state.
Influence of Ligand Modifications on Complex Stability, Selectivity, and Reactivity
The stability of a metal complex is fundamentally linked to the nature of the metal-ligand bonds. biointerfaceresearch.com Modifications that enhance the donor strength of the coordinating atoms—the phosphoryl oxygen, the amino nitrogen, and the phenolate (B1203915) oxygen—generally lead to more stable complexes. Conversely, introducing bulky substituents can create steric hindrance, which may destabilize a complex or favor a different coordination geometry. researchgate.net In catalysis, ligand modifications are crucial for optimizing performance. Electronic changes can modulate the redox potential of the metal center, influencing its catalytic cycle, while steric adjustments can control substrate access and enforce specific transition state geometries, thereby enhancing selectivity. rsc.orgnih.gov
Influence of Modifications on the Phosphoryl Group
The dimethylphosphoryl group, -P(O)(CH₃)₂, is a key coordination site. Altering the substituents on the phosphorus atom directly impacts the Lewis basicity of the phosphoryl oxygen and the steric bulk around this coordination point.
Electronic Effects: Replacing the electron-donating methyl groups with more electronegative groups, such as phenyl (C₆H₅) or trifluoromethyl (CF₃), would decrease the electron density on the phosphorus atom. This, in turn, reduces the Lewis basicity of the phosphoryl oxygen, leading to weaker coordination to a metal center. Conversely, substituting methyl groups with bulkier, electron-donating alkyl groups like tert-butyl would increase the oxygen's basicity, potentially forming more stable complexes. researchgate.netcardiff.ac.uk
Steric Effects: The size of the substituents on the phosphorus atom significantly influences the steric environment. Increasing the bulk from methyl to isopropyl or phenyl groups creates a more crowded coordination sphere. This can affect the stability of the complex and influence the coordination number of the metal center, potentially preventing the coordination of other ligands. manchester.ac.uk
| Phosphoryl Group Modification (R in -P(O)R₂) | Expected Electronic Effect on P=O Oxygen | Expected Steric Hindrance | Anticipated Impact on Complex Stability |
|---|---|---|---|
| -CH₃ (Methyl) | Baseline | Low | Baseline |
| -C₆H₅ (Phenyl) | Decreased Basicity | Moderate | Potentially Decreased (Electronic) / Variable (Steric) |
| -CF₃ (Trifluoromethyl) | Significantly Decreased Basicity | Low-Moderate | Significantly Decreased |
| -C(CH₃)₃ (tert-Butyl) | Increased Basicity | High | Increased (Electronic) / Potentially Decreased (Steric) |
Influence of Modifications on the Amino Group
The primary amino group (-NH₂) offers another site for modification. N-alkylation or N-arylation can profoundly alter both steric and electronic properties.
Reactivity and Selectivity: In catalytic applications, the nature of the N-substituent can be critical. For instance, chiral substituents can be introduced to create an asymmetric environment around the metal, enabling enantioselective catalysis. The steric profile can also dictate substrate selectivity by controlling access to the active site.
| Amino Group Modification (R' in -NR'₂) | Expected Electronic Effect of Nitrogen Donor | Expected Steric Hindrance | Anticipated Impact on Reactivity/Selectivity |
|---|---|---|---|
| -H (Primary Amine) | Baseline | Low | Baseline |
| -CH₃ (Methyl) | Slightly Increased Donation | Low-Moderate | Altered substrate access |
| -CH(CH₃)₂ (Isopropyl) | Slightly Increased Donation | High | Increased steric selectivity |
| -C₆H₅ (Phenyl) | Decreased Donation (delocalization) | Moderate | Electronic modulation of metal center |
Influence of Modifications on the Phenolic Ring
Adding substituents to the aromatic ring of the phenol (B47542) group primarily modulates the electronic properties of the phenolate oxygen donor, though steric effects can also be introduced.
Electronic Tuning: Attaching electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), to the ring decreases the electron density on the phenolate oxygen. This reduces its ability to donate to the metal center, which can destabilize the metal-oxygen bond. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density on the oxygen, strengthening the M-O bond and enhancing complex stability. rsc.orgrsc.org This modulation of the metal center's electron density can significantly impact its reactivity in processes like oxidative addition or reductive elimination. researchgate.net
Positional Isomerism: The position of the substituent on the ring is also crucial. A bulky group placed in the ortho position to the hydroxyl group (position 3 or 1) would create significant steric hindrance around the M-O bond, potentially forcing a longer bond length or a distorted coordination geometry, thereby affecting complex stability and reactivity.
| Phenolic Ring Substituent | Position | Electronic Effect on Phenolate Oxygen | Steric Hindrance | Anticipated Impact on M-O Bond Strength |
|---|---|---|---|---|
| -NO₂ (Nitro) | 4- (para) | Strongly Withdrawing | Low | Decreased |
| -Cl (Chloro) | 4- (para) | Withdrawing | Low | Decreased |
| -CH₃ (Methyl) | 4- (para) | Donating | Low | Increased |
| -C(CH₃)₃ (tert-Butyl) | 3- (ortho) | Donating | High | Variable (opposing electronic and steric effects) |
Catalytic Applications
Homogeneous Catalysis Mediated by Metal Complexes of 2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL
The bifunctional nature of this compound, featuring both a proton-responsive aminophenol moiety and a Lewis basic phosphoryl group, makes it an intriguing candidate for supporting metal centers in homogeneous catalysis. The electronic and steric properties of the ligand can be readily tuned, which is a key aspect in optimizing catalytic activity and selectivity.
Oxidation and Reduction Catalysis
Metal complexes derived from aminophenol ligands have been widely investigated for their roles in oxidation and reduction catalysis. researchgate.net The aminophenol framework can act as a redox-active ligand, participating directly in electron transfer processes during the catalytic cycle. For instance, copper complexes of aminophenol ligands have been studied as models for galactose oxidase, an enzyme that catalyzes the aerobic oxidation of primary alcohols. This suggests that a copper complex of this compound could potentially catalyze similar alcohol oxidation reactions.
In the realm of reductions, ruthenium complexes bearing aminophosphine (B1255530) ligands have been successfully employed in the asymmetric hydrogenation of ketones. The phosphorus and nitrogen atoms of the ligand play a crucial role in activating the metal center and influencing the stereochemical outcome of the reaction. It is plausible that ruthenium complexes of this compound could exhibit similar catalytic activity in hydrogenation reactions.
Table 1: Potential Oxidation and Reduction Reactions Catalyzed by Metal Complexes of Aminophenol and Aminophosphine Ligands
| Catalytic Reaction | Metal Center | Ligand Type | Substrate | Product | Reference |
| Alcohol Oxidation | Copper | Aminophenol | Primary Alcohols | Aldehydes | |
| Ketone Hydrogenation | Ruthenium | Aminophosphine | Ketones | Chiral Alcohols | |
| Phosphine (B1218219) Oxidation | Copper | Amine | Phosphine | Phosphine Oxide | mdpi.com |
This table presents examples from related ligand systems to infer the potential catalytic activities of this compound.
Cross-Coupling Reactions (e.g., C-C, C-N, C-P bond formation)
Cross-coupling reactions are fundamental transformations in organic synthesis, and the development of efficient catalyst systems is a major area of research. Aminophenol and aminophosphine ligands have been instrumental in advancing various cross-coupling methodologies. derpharmachemica.comnih.gov
Palladium and copper-based catalysts are commonly used for C-N and C-O cross-coupling reactions to form arylamines and diaryl ethers, respectively. The selectivity of these reactions can often be controlled by the choice of ligand. For example, distinct palladium and copper catalyst systems have been developed for the selective N- or O-arylation of aminophenols. nih.govmit.edu A metal complex of this compound could potentially offer unique selectivity in such reactions due to the electronic influence of the phosphoryl group.
Furthermore, aminophosphine ligands are widely used in palladium-catalyzed C-C bond-forming reactions such as Suzuki-Miyaura and Negishi couplings. derpharmachemica.comnih.gov The strong σ-donating and π-accepting properties of the phosphine moiety stabilize the palladium center in its various oxidation states throughout the catalytic cycle. The dimethylphosphoryl group in the target compound could similarly coordinate to a metal center and promote cross-coupling reactions.
Table 2: Examples of Cross-Coupling Reactions with Aminophenol and Aminophosphine Ligands
| Reaction Type | Metal Catalyst | Ligand Type | Reactant 1 | Reactant 2 | Product | Reference |
| N-Arylation | Palladium | Biarylmonophosphine | Aminophenol | Aryl Halide | N-Aryl Aminophenol | nih.gov |
| O-Arylation | Copper | Picolinic Acid | Aminophenol | Aryl Halide | O-Aryl Aminophenol | nih.gov |
| Suzuki-Miyaura | Palladium | Aminophosphine | Aryl Halide | Arylboronic Acid | Biaryl | researchgate.net |
| C-P Coupling | - | - | Secondary Phosphine Chalcogenides | Aminophenols | Aminophenylchalcogenophosphinic O-esters | rsc.org |
This table illustrates the utility of related ligands in cross-coupling reactions, suggesting potential applications for this compound.
Asymmetric Catalysis and Enantioselective Transformations
Chiral aminophosphine ligands have proven to be highly effective in a wide range of asymmetric catalytic reactions. rsc.orgrsc.orgnih.gov The chirality can be introduced at the carbon backbone or at the phosphorus or nitrogen atoms, allowing for fine-tuning of the catalyst's stereochemical control. These ligands have been successfully applied in rhodium-catalyzed asymmetric hydrogenation and hydroformylation, as well as palladium-catalyzed asymmetric allylic alkylation. researchgate.netrsc.orgacs.org
Given that this compound is achiral, its direct use in enantioselective catalysis would require either the introduction of a chiral element into its structure or its use in combination with a chiral co-catalyst or auxiliary. However, its rigid backbone and well-defined coordination sphere could make it a suitable scaffold for the development of new chiral ligands for asymmetric transformations.
Heterogeneous Catalysis and Immobilized Systems
The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving catalyst separation, recovery, and reusability, which are significant advantages in industrial processes. researchgate.net Aminophenol and aminophosphine ligands can be functionalized with anchoring groups to enable their covalent attachment to supports such as silica (B1680970), polymers, or magnetic nanoparticles.
For instance, heterogeneous catalysts for the hydrogenation of nitrobenzene (B124822) to p-aminophenol have been developed using supported metal nanoparticles. researchgate.net Ligands similar to this compound could be immobilized on a support and used to stabilize metal nanoparticles, potentially leading to highly active and recyclable catalysts. The strong coordination of the phosphoryl and amino groups to the metal surface could help prevent leaching of the active species.
Mechanistic Studies of Catalytic Cycles and Turnover Frequencies
Understanding the mechanism of a catalytic reaction is essential for optimizing its performance. Mechanistic studies often involve a combination of kinetic analysis, spectroscopic techniques, and computational modeling to identify reaction intermediates and determine the rate-determining step.
For catalytic systems involving aminophenol ligands, the redox-non-innocent nature of the ligand often plays a key role in the mechanism. derpharmachemica.com The ligand can act as an electron reservoir, facilitating multi-electron transfer processes that might be difficult for the metal center alone. In the case of this compound, the interplay between the aminophenol and phosphoryl groups in the coordination sphere of a metal would be a key area for mechanistic investigation. The phosphoryl group could influence the electronic properties of the metal center, thereby affecting substrate activation and turnover frequencies.
Catalyst Stability, Longevity, and Reusability in Industrial Processes
For a catalyst to be viable for industrial applications, it must exhibit high stability, a long lifetime, and the ability to be reused multiple times without significant loss of activity. researchgate.net As mentioned, immobilization is a common strategy to enhance catalyst reusability. The stability of the metal-ligand bond is critical to prevent ligand degradation and metal leaching, which are common deactivation pathways.
The chelate effect, resulting from the bidentate or tridentate coordination of ligands like this compound, can significantly enhance the stability of the resulting metal complexes. The robust coordination of the amino, hydroxyl, and phosphoryl groups to a metal center would likely lead to catalysts with improved longevity, making them more attractive for large-scale industrial processes.
Applications in Materials Science and Polymer Chemistry
Integration of 2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL into Polymer Architectures
The presence of both nucleophilic amine and phenol (B47542) functionalities allows this monomer to be incorporated into a variety of polymer backbones through common polymerization techniques. The dimethylphosphoryl moiety typically acts as a pendant group, modulating the final properties of the polymer.
The amine and hydroxyl groups on the this compound molecule can readily participate in step-growth polymerization, or polycondensation, reactions. For instance, it can react with difunctional reagents such as diacyl chlorides or dicarboxylic acids to form poly(amide-ester)s. The amine group would form an amide linkage, while the phenolic group forms an ester linkage.
Furthermore, it can be used in the synthesis of modified phenolic resins. Phenol-formaldehyde resins are typically formed through the reaction of phenol with formaldehyde (B43269). slideshare.net The inclusion of an amino group, as present in this monomer, can modify the reaction kinetics and the final network structure. The amine functionality can react with formaldehyde to form aminomethyl groups, which can then co-condense with hydroxymethyl phenols, potentially accelerating the curing rate and altering the cross-link density of the resulting thermoset. nih.govmdpi.com This approach has been explored to create amino-modified phenolic resins with tailored properties. google.comgoogle.com
Another important class of polymers, polyimides, can be synthesized using diamine monomers. While this compound is not a diamine, analogous structures containing phosphorus oxide and two amine groups have been successfully used to synthesize thermally stable and adhesive polyimides. tandfonline.comtandfonline.com This suggests that derivatives of the title compound could serve as precursors for high-performance polyimides.
The pendant dimethylphosphoryl group plays a crucial role in defining the characteristic properties of polymers derived from this monomer.
Thermal Properties: Phosphorus-containing compounds are well-established as effective flame retardants. mdpi.com During thermal decomposition, the phosphoryl group can promote the formation of a stable char layer in the condensed phase. nih.govmdpi.com This char acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile products into the gas phase. mdpi.comulster.ac.uk Studies on various phosphorus-containing polymers consistently show increased char yields at high temperatures and higher Limiting Oxygen Index (LOI) values, indicating enhanced fire resistance. ulster.ac.ukresearchgate.net For example, phosphorus-modified styrenic polymers have shown significantly enhanced char formation compared to unmodified polystyrene. ulster.ac.uk Similarly, phosphorus-containing polyimides exhibit thermal stability up to 500°C in air with char yields of 10-20% at 750°C. tandfonline.comtandfonline.com
Table 1: Thermal Degradation Data for Selected Phosphorus-Containing Polymers
| Polymer System | Decomposition Temp. (Td5%, °C) | Char Yield at 700°C (%) | Reference |
|---|---|---|---|
| Unmodified Polystyrene | ~380 | <1 | ulster.ac.uk |
| Polystyrene-co-DEpVBP* | ~375 | ~15 | ulster.ac.uk |
| PMDA-mBAPPO-PA Polyimide** | >500 (in air) | ~20 (at 750°C) | tandfonline.com |
*DEpVBP: Diethyl-p-vinylbenzylphosphonate **PMDA-mBAPPO-PA: Polyimide from pyromellitic dianhydride, bis(m-aminophenoxy) triphenylphosphine (B44618) oxide, and phthalic anhydride (B1165640) end-cap.
Mechanical Properties: The incorporation of phosphorus-containing plasticizers or reactive groups can influence the mechanical properties of polymers. While some phosphorus additives may act as plasticizers and lower the glass transition temperature (Tg), covalently bonding the phosphoryl group into the polymer structure, as with this compound, is expected to have a more controlled effect. nih.gov The specific impact on properties like tensile strength and modulus would depend on the final polymer architecture and concentration of the phosphorus moiety. researchgate.netfree.fr For instance, epoxy composites modified with phosphate (B84403) plasticizers showed that an optimal concentration could be determined to achieve desirable strength properties. mdpi.com
Optical Properties: A key feature of phosphorus-containing polymers is their ability to achieve a high refractive index (n). researchgate.net This is attributed to the high polarizability and molar refraction of the phosphorus atom. acs.org Research on polymers containing both phosphorus and sulfur has yielded materials with refractive indices as high as 1.721, significantly greater than many conventional optical polymers. acs.org Polyphosphonates and poly(thiophosphonate)s have been specifically developed for high refractive index applications, achieving values in the range of 1.60 to 1.69. crimsonpublishers.com
Table 2: Refractive Index of Various Phosphorus-Containing Polymers
| Polymer Type | Refractive Index (n) | Reference |
|---|---|---|
| Polyphosphonates | 1.60 - 1.65 | crimsonpublishers.com |
| Poly(thiophosphonate)s | 1.626 - 1.687 | crimsonpublishers.com |
| Phosphorous-Sulfide Polymer (TVP-TH1) | 1.721 (at 546 nm) | acs.org |
| Biobased Phosphate Copolymers | 1.63 - 1.70 | acs.org |
Development of Functional Polymeric Materials
The combination of functionalities in this compound allows for its use in a range of specialized polymeric materials.
Aminophenols, as derivatives of aniline (B41778), can be polymerized through chemical or electrochemical oxidation to form conducting polymers. mdpi.comelectrochemsci.org The resulting poly(aminophenol)s possess both amine/imine and hydroxyl/carbonyl redox-active sites, making them suitable for applications in energy storage and sensors. mdpi.com Studies have shown that poly(o-aminophenol) and poly(m-aminophenol) films can exhibit electrical conductivities on the order of 10⁻⁵ S/m, which is significantly higher than undoped polyaniline. mdpi.comresearchgate.net
By using this compound as a monomer, a novel conducting polymer with pendant dimethylphosphoryl groups could be synthesized. mdpi.com These phosphorus groups could influence the polymer's electrochemical properties, solubility, and potential to complex with metal ions for catalytic or sensing applications. mdpi.com Phosphorus-containing polymers are also being explored as solid polymer electrolytes for safer lithium batteries, owing to their flame-retardant nature and ability to conduct ions. mdpi.comnih.govresearchgate.net
Table 3: Electrical Conductivity of Poly(aminophenol)s
| Polymer | Conductivity (S/m) | Reference |
|---|---|---|
| Undoped Polyaniline (PANI) | ~10-7 | mdpi.comresearchgate.net |
| Poly-o-aminophenol (PoAP) | 1.0 x 10-5 | mdpi.comresearchgate.net |
| Poly-m-aminophenol (PmAP) | 2.3 x 10-5 | mdpi.comresearchgate.net |
The functionalities within this compound are highly advantageous for developing resins, adhesives, and composite materials.
Resins: As discussed, the monomer can be integrated into phenol-formaldehyde type resins. The presence of the amino group can accelerate curing, while the phosphoryl group would confer inherent flame retardancy to the final thermoset resin. nih.govgoogle.com
Adhesives: Phosphorus-containing polymers are noted for their excellent adhesive properties, particularly to metal substrates. acs.org The polar phosphoryl group is thought to enhance surface interactions and bonding. Polyimides synthesized from phosphorus-containing diamines have demonstrated excellent single-lap shear adhesive bond strength to titanium alloys. tandfonline.comtandfonline.com This suggests that polymers incorporating this compound could function as high-performance structural adhesives, especially in applications requiring thermal stability and flame resistance. Research on biomimetic adhesives has also shown that phosphate groups can moderately increase dry adhesion strength. acs.org
Table 4: Adhesive Strength of a Phosphorus-Containing Polyimide on Ti-6Al-4V
| Polymer System | Bonding Conditions | Lap Shear Strength at 25°C (psi) | Lap Shear Strength at 25°C (MPa) | Reference |
|---|---|---|---|---|
| PMDA-mBAPPO-PA Polyimide* | 360°C / 30 min | ~7000 | ~48.3 | tandfonline.com |
*PMDA-mBAPPO-PA: Polyimide from pyromellitic dianhydride, bis(m-aminophenoxy) triphenylphosphine oxide, and phthalic anhydride end-cap.
Composites: Polymers derived from this monomer could serve as advanced matrix materials for composites. Their inherent thermal stability and flame retardancy would be transferred to the composite material, reducing the need for additive flame retardants that can often compromise mechanical properties. nih.gov The polarity of the phosphoryl, amine, and hydroxyl groups may also improve interfacial adhesion with reinforcing fillers like glass or carbon fibers.
Supramolecular Assemblies and Self-Assembly Processes Directed by Molecular Interactions
The distinct functional groups of this compound provide multiple sites for non-covalent interactions, which are the basis of supramolecular chemistry and self-assembly. The phosphoryl group (P=O) is a strong hydrogen bond acceptor, while the amine (-NH₂) and phenolic (-OH) groups are effective hydrogen bond donors.
This combination of hydrogen bond donors and acceptors within a single monomer unit or a resulting polymer chain can lead to the formation of well-defined, ordered structures through intramolecular and intermolecular hydrogen bonding. These interactions can direct the self-assembly of the polymers in solution or in the solid state, influencing properties such as crystallinity, solubility, and film morphology. While specific studies on the supramolecular assembly of polymers from this compound are not available, the fundamental principles of hydrogen bonding in phosphorus-containing polymers suggest a strong potential for creating complex, self-assembled materials.
Scientific Data Unvailable for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information on the chemical compound "this compound." As a result, it is not possible to generate a scientifically accurate article detailing its properties, synthesis, or applications in materials science as requested.
The initial search for this specific compound did not yield any relevant results. Subsequent broader searches on "phosphinophenol moieties" and their use in advanced functional materials provided general information on related classes of compounds, such as those containing phosphaphenanthrene (DOPO). These compounds have been noted for their flame retardant properties in polymers like epoxy resins and polylactic acid.
However, the user's request was strictly focused on "this compound" and the provided outline was specific to this compound. To maintain scientific accuracy and avoid speculation, no article can be produced without verifiable data on the subject molecule.
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Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic and organophosphorus compounds. rasayanjournal.co.in DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a favorable balance between computational cost and accuracy. und.edu
A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. mdpi.com For 2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL, geometry optimization using DFT, for instance with the B3LYP functional and a 6-31G(d,p) basis set, would be performed to locate the minimum energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.
Table 1: Representative Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-NH2 | ~1.39 Å |
| C-OH | ~1.36 Å | |
| C-P | ~1.80 Å | |
| P=O | ~1.48 Å | |
| Bond Angle | C-C-NH2 | ~121° |
| C-C-OH | ~119° | |
| C-C-P | ~120° | |
| Dihedral Angle | H-N-C-C | Variable (Conformational) |
| H-O-C-C | Variable (Conformational) | |
| O=P-C-C | Variable (Conformational) | |
| Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational method and basis set employed. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. rasayanjournal.co.in The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. materialsciencejournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenol ring, with significant contributions from the lone pairs of the nitrogen and oxygen atoms. The LUMO is likely to be distributed over the phenyl ring and the electron-withdrawing dimethylphosphoryl group.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insight into the partial atomic charges on each atom. This information is crucial for understanding the molecule's polarity, electrostatic potential, and sites susceptible to nucleophilic or electrophilic attack. The oxygen and nitrogen atoms are expected to carry partial negative charges, while the phosphorus atom and the hydrogen atoms of the amino and hydroxyl groups will have partial positive charges.
Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound (Theoretical)
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -5.5 to -6.5 | Electron-donating ability |
| ELUMO | -1.0 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 | Chemical reactivity and stability |
| Ionization Potential (I) | 5.5 to 6.5 | Energy required to remove an electron |
| Electron Affinity (A) | 1.0 to 2.0 | Energy released upon gaining an electron |
| Note: These values are illustrative and would be determined by specific DFT calculations. |
DFT can be used to model chemical reactions and elucidate their mechanisms. nih.gov For this compound, this could involve studying its potential role in reactions such as oxidation, electrophilic substitution on the aromatic ring, or reactions involving the phosphoryl group. By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed.
A critical aspect of this is the location of the transition state, which is the highest energy point along the reaction coordinate. Transition state calculations allow for the determination of the activation energy, which is a key factor in determining the reaction rate. These calculations are computationally demanding but provide invaluable information about the feasibility and kinetics of a proposed reaction pathway.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solution Behavior
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, particularly in the presence of other molecules such as solvents. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, intermolecular interactions, and bulk properties. mdpi.com
For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and simulating their movements over a period of nanoseconds or longer. This can reveal how the molecule is solvated and the nature of the hydrogen bonds formed between the amino, hydroxyl, and phosphoryl groups and the surrounding water molecules. The strength and lifetime of these hydrogen bonds can be analyzed to understand the molecule's solubility and how it interacts with its environment.
MD simulations can also be used to study the aggregation behavior of the molecule in solution. By simulating a system with multiple molecules of this compound, it is possible to observe whether they tend to self-assemble and to characterize the nature of the intermolecular forces driving this process.
Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. materialsciencejournal.orgdntb.gov.ua
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, ³¹P, and ¹⁵N nuclei can be calculated using DFT. These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts can then be compared with experimental data to confirm the structure of the molecule.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify the characteristic vibrational modes of the functional groups present in this compound, such as the N-H and O-H stretches, the P=O stretch, and the aromatic C-H bending modes. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of a molecule. semanticscholar.org By calculating the energies of the electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be predicted. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic ring.
Table 3: Predicted Spectroscopic Data for this compound (Theoretical)
| Spectroscopy | Parameter | Predicted Value/Region |
| ¹H NMR | Chemical Shift (δ) | Aromatic H: 6.5-8.0 ppm; NH2: 3.5-5.0 ppm; OH: 4.0-6.0 ppm; P-CH3: 1.5-2.5 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic C: 110-160 ppm; P-CH3: 10-20 ppm |
| ³¹P NMR | Chemical Shift (δ) | 20-40 ppm |
| IR | Wavenumber (cm⁻¹) | N-H stretch: 3300-3500; O-H stretch: 3200-3600; P=O stretch: 1200-1300; Aromatic C-H bend: 700-900 |
| UV-Vis | λmax | ~280-320 nm (π-π* transitions) |
| Note: These are representative values and can vary depending on the solvent and the specific computational method used. |
Quantum Chemical Descriptors for Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its reactivity and other properties. rasayanjournal.co.in These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to develop models that can predict the properties of new molecules. researchgate.net
For this compound, a range of quantum chemical descriptors can be calculated, including:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
By calculating these descriptors for a series of related compounds and correlating them with experimentally determined activities or properties, it is possible to build predictive models that can guide the design of new molecules with desired characteristics.
Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for separating 2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL from impurities, reactants, and other components in a mixture, thereby allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like aminophenols. For a compound such as this compound, a reversed-phase HPLC (RP-HPLC) method would likely be effective. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Method development for this compound would involve optimizing parameters such as the column type (e.g., C18, C8), mobile phase composition (e.g., mixtures of water with acetonitrile (B52724) or methanol), pH, and the use of buffering agents. A UV detector would be a suitable choice for detection, given the presence of the aromatic ring. For instance, a method for a similar compound, 4-aminophenol (B1666318), utilizes a mobile phase of water, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer, with UV detection at 275 nm. sielc.com Such a method could be adapted and optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While aminophenols can be analyzed by GC-MS, derivatization is often necessary to increase their volatility and thermal stability. The presence of the polar amino and hydroxyl groups, as well as the phosphoryl group, in this compound would likely necessitate derivatization prior to GC-MS analysis. Common derivatization reagents for such functional groups include silylating agents.
GC-MS provides not only retention time data for quantification but also mass spectra that offer structural information, aiding in the unequivocal identification of the compound and its potential impurities. nih.gov For example, GC-MS has been successfully used for the analysis of organophosphorus insecticides in biological samples, demonstrating its applicability to compounds with a phosphoryl group. umn.eduoup.comrcaap.pt
Table 1: Illustrative Chromatographic Conditions for Analytes Structurally Related to this compound
| Technique | Analyte | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |
| HPLC | 4-Aminophenol | Primesep 100 (mixed-mode) | Acetonitrile/Ammonium Formate Buffer (pH 3.0) | UV at 275 nm | sielc.com |
| GC-MS | Organophosphorus Pesticides | Capillary Column | Helium | Mass Spectrometry (EI) | oup.com |
| UFLC-MS/MS | Organophosphate Metabolites | C18 Column | Acetonitrile/Water with Formic Acid | Tandem Mass Spectrometry | mdpi.comnih.gov |
Electrochemical Sensing and Detection Methods for Trace Analysis and Real-Time Monitoring
Electrochemical sensors offer a sensitive, rapid, and cost-effective approach for the detection of electroactive compounds like aminophenols. The phenolic hydroxyl and amino groups in this compound are susceptible to oxidation, making this compound a good candidate for electrochemical detection.
These methods are particularly well-suited for trace analysis and have the potential for real-time monitoring in various environments. The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material and its potential modification to enhance sensitivity and selectivity. Various materials, including carbon-based electrodes and chemically modified electrodes, have been employed for the detection of aminophenol isomers.
The analytical signal in electrochemical methods is typically a current or potential that is proportional to the concentration of the analyte. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry could be utilized for the quantification of this compound. For instance, a miniaturized capillary electrophoresis system with amperometric detection has been used for the rapid determination of acetaminophen (B1664979) and p-aminophenol in pharmaceutical formulations. nih.gov
Advanced Spectroscopic Characterization in Complex Biological or Environmental Matrices
The analysis of this compound in complex matrices such as biological fluids (e.g., urine, plasma) or environmental samples (e.g., water, soil) presents significant challenges due to the presence of interfering substances. Advanced spectroscopic techniques are essential for selective and sensitive detection in such scenarios.
Mass Spectrometry (MS) , particularly when coupled with a separation technique like liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for analyzing compounds in complex mixtures. nih.gov LC-MS/MS provides high selectivity and sensitivity by utilizing multiple stages of mass analysis. This technique is widely used for the determination of organophosphorus pesticide metabolites in urine. mdpi.comnih.govrsc.org A similar approach could be developed for the detection and quantification of this compound and its potential metabolites in biological samples. The method would involve optimizing the ionization source (e.g., electrospray ionization) and the mass spectrometric parameters for the specific analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about this compound. While NMR is generally less sensitive than mass spectrometry, it is a non-destructive technique that can be invaluable for structure elucidation and purity confirmation, especially for the isolated compound. ¹H, ¹³C, and ³¹P NMR spectra would provide characteristic signals for the different nuclei in the molecule. For instance, ¹H NMR spectra of 4-aminophenol show distinct signals for the aromatic protons. chemicalbook.comresearchgate.net The analysis of environmental samples for aminophenols has also been explored using spectrophotometric methods, which could be adapted for screening purposes. nih.govnih.gov
Table 2: Representative Spectroscopic Data for Structurally Similar Compounds
| Technique | Analyte | Key Observations | Reference |
| ¹H NMR | 4-Aminophenol | Distinct signals for aromatic protons in the spectrum. | chemicalbook.comresearchgate.net |
| LC-MS/MS | Organophosphate Metabolites | High sensitivity and selectivity for detection in urine. | mdpi.comnih.gov |
| GC-MS | Organophosphorus Insecticides | Provides structural information from mass spectra for identification. | umn.edu |
Development of Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. nih.govslideshare.netchemijournal.com The combination of the separation power of chromatography with the identification capabilities of spectroscopy provides a wealth of information.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are arguably the most powerful hyphenated techniques for the analysis of a compound like this compound in complex matrices. numberanalytics.com These techniques are routinely used for the analysis of pharmaceuticals, environmental pollutants, and biological molecules. nih.gov The development of an LC-MS/MS method for this compound would enable its sensitive and selective quantification even at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is another valuable hyphenated technique, particularly after derivatization of the analyte. nih.gov It offers excellent separation efficiency and provides detailed mass spectral data for confident identification.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an alternative separation technique that can be coupled with mass spectrometry. wikipedia.org CE offers high separation efficiency and is particularly useful for the analysis of charged species. Given the amino and phenolic hydroxyl groups, the charge state of this compound can be manipulated by adjusting the pH of the running buffer, making CE a viable separation technique. CE-MS has been successfully applied to the analysis of biopharmaceuticals and could be adapted for the analysis of smaller molecules like the target compound. chromatographyonline.com
The development and validation of such hyphenated methods would be essential for a thorough understanding of the properties and fate of this compound in various applications.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes for Phosphorylated Aminophenols
The development of eco-friendly and efficient synthetic methodologies for producing phosphorylated aminophenols is a primary focus of future research. researchgate.netrsc.org Traditional methods for preparing organophosphorus compounds often involve harsh reaction conditions or the use of hazardous reagents. frontiersin.org Green chemistry principles are motivating the design of new synthetic pathways that are more sustainable. researchgate.netnbinno.com
Key research avenues include:
Catalytic C-H and N-H Functionalization: Direct, late-stage functionalization of aminophenol precursors through transition-metal-catalyzed C-P and N-P bond formation offers a more atom-economical approach compared to multi-step classical syntheses.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety for exothermic phosphorylation reactions, and facilitate easier scale-up.
Biocatalysis: The use of enzymes to catalyze the formation of C-P bonds or to resolve racemic mixtures of chiral phosphorylated aminophenols represents a highly sustainable and selective synthetic strategy.
Alternative Energy Sources: Exploring photochemical or electrochemical methods for phosphorylation can reduce the reliance on thermal energy and potentially unlock novel reaction pathways under mild conditions. rsc.org
Table 1: Comparison of Synthetic Approaches for Phosphorylated Aminophenols
| Feature | Traditional Methods (e.g., Michaelis-Arbuzov) | Emerging Sustainable Routes |
|---|---|---|
| Starting Materials | Often requires pre-functionalized haloarenes. frontiersin.org | Can utilize simpler, more abundant precursors. |
| Reagents | May use stoichiometric, hazardous reagents. | Employs catalytic systems, often with benign reagents. rsc.org |
| Solvents | Typically uses volatile organic compounds (VOCs). | Focuses on greener solvents (e.g., water, ionic liquids) or solvent-free conditions. researchgate.net |
| Energy Input | Often requires high temperatures for extended periods. frontiersin.org | Utilizes alternative energy sources like light or electricity at ambient temperatures. rsc.org |
| Atom Economy | Can be moderate to low due to multi-step processes. | Generally higher due to more direct functionalization pathways. rsc.org |
| Waste Generation | Can produce significant amounts of by-products. | Minimized through catalytic cycles and higher selectivity. rsc.org |
Development of Highly Efficient and Selective Catalytic Systems Based on 2-AMINO-5-(DIMETHYLPHOSPHORYL)PHENOL Ligands
The unique structure of this compound, featuring both a hard amine donor and a soft phosphine (B1218219) oxide group, makes it a promising scaffold for designing novel ligands for catalysis. numberanalytics.comresearchgate.net The electronic and steric properties of such ligands can be precisely tuned to influence the activity and selectivity of metal centers in various catalytic reactions. numberanalytics.comsouleresearchgroup.org
Future research will likely focus on:
Asymmetric Catalysis: Developing chiral variants of the aminophosphorylphenol ligand for enantioselective reactions, such as asymmetric hydrogenation and C-C bond formation. Chiral phosphine ligands are crucial in asymmetric catalysis for producing stereoselective products. frontiersin.org
Tandem and Cascade Reactions: Designing catalytic systems where the ligand's different donor sites can cooperate to facilitate multiple transformations in a single pot, enhancing synthetic efficiency.
Biomimetic Catalysis: Creating complexes that mimic the active sites of metalloenzymes, such as those involved in oxidation reactions. ijcce.ac.irderpharmachemica.com The aminophenol moiety is a known component in ligands designed to mimic enzymes like galactose oxidase. derpharmachemica.com
Small Molecule Activation: Investigating the ability of metal complexes bearing these ligands to activate small, inert molecules like CO₂, H₂, or O₂ for chemical transformations. derpharmachemica.com
Table 2: Potential Catalytic Applications for this compound-Based Ligands
| Catalytic Reaction | Metal Center | Role of the Ligand | Potential Advantage |
|---|---|---|---|
| Cross-Coupling Reactions | Pd, Ni | Stabilize the metal center, influence reductive elimination. numberanalytics.com | Enhanced catalyst stability and selectivity for challenging substrates. |
| Asymmetric Hydrogenation | Rh, Ru, Ir | Provide a chiral environment around the metal. numberanalytics.com | High enantioselectivity in the synthesis of chiral molecules. |
| Hydroformylation | Rh, Co | Tune electronic properties to control regioselectivity (linear vs. branched aldehydes). researchgate.net | Improved control over product distribution. |
| Oxidation Catalysis | Cu, Mn, Fe | Act as a redox-active or supporting ligand to facilitate electron transfer. ijcce.ac.irderpharmachemica.com | High efficiency and selectivity in aerobic oxidation of alcohols or phenols. |
Design of Advanced Functional Materials with Tailored Properties for Specific Applications
The incorporation of the this compound motif into polymeric or supramolecular structures is a promising avenue for creating advanced functional materials. researchgate.netresearchgate.net The combination of the phosphoryl group, known for its flame retardant and metal-coordinating properties, and the aminophenol unit, which can impart antioxidant and redox activity, allows for extensive tailoring of material properties. researchgate.netnih.govmdpi.com
Emerging areas of materials science research include:
Flame Retardants: Developing novel organophosphorus polymers or additives that offer superior fire safety with low toxicity and minimal environmental impact. nih.govmdpi.com The phosphorus component can promote char formation in the solid phase during combustion. mdpi.com
Optoelectronic Materials: Synthesizing conjugated polymers incorporating the aminophosphorylphenol unit to tune their electronic and optical properties for applications in organic light-emitting diodes (OLEDs) or sensors. researchgate.netresearchgate.net
Membranes for Separation: Fabricating polymer membranes with tailored porosity and surface chemistry for specific separation processes, such as gas separation or ion filtration, leveraging the polar nature of the phosphoryl and amino groups.
Metal-Organic Frameworks (MOFs): Using the compound as a multifunctional organic linker to construct porous MOFs for applications in gas storage, catalysis, and chemical sensing.
Table 3: Tailored Properties of Functional Materials Derived from this compound
| Material Type | Key Functional Group | Tailored Property | Potential Application |
|---|---|---|---|
| Polymer Additive | Dimethylphosphoryl | Flame Retardancy nih.gov | Fire-safe plastics for electronics and construction. |
| Conjugated Polymer | Aminophenol | Redox Activity, Fluorescence | Chemical sensors, organic electronics. researchgate.net |
| Cross-linked Resin | Both | Metal Ion Chelation | Heavy metal scavenging from wastewater. |
| Coating Material | Both | Corrosion Inhibition | Protective coatings for metal surfaces. nbinno.com |
Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry
The versatile chemical nature of this compound makes it an ideal candidate for interdisciplinary research, particularly in the creation of organic-inorganic hybrid materials. nih.govpatsnap.com These materials combine the properties of both organic and inorganic components at the molecular level, often resulting in synergistic effects and enhanced performance. nih.gov
Future interdisciplinary directions include:
Sol-Gel Derived Hybrids: Using the aminophenol as an organic modifier in sol-gel processes to create hybrid silica (B1680970) or titania materials with tailored surface functionalities for use in catalysis or as chromatographic stationary phases. nih.govmdpi.com
Nanoparticle Functionalization: Grafting the compound onto the surface of inorganic nanoparticles (e.g., iron oxide, gold, silica) to improve their dispersibility, biocompatibility, and to introduce specific functionalities for applications in biomedical imaging or targeted drug delivery.
Hybrid Coatings: Developing protective coatings where the organic aminophosphorylphenol component provides flexibility and corrosion resistance, while an inorganic network provides hardness and thermal stability. rsc.org
Table 4: Components and Applications of Organic-Inorganic Hybrid Materials
| Organic Component | Inorganic Component | Type of Interaction | Potential Application Area |
|---|---|---|---|
| This compound | Silica (SiO₂) Network | Covalent bonds (Class II Hybrid) nih.gov | Specialized chromatography, heterogeneous catalysis. |
| Polymerized aminophosphorylphenol | Titanium Dioxide (TiO₂) | Hydrogen bonding (Class I Hybrid) nih.gov | Photocatalysis, UV-protective coatings. |
| Self-assembled monolayer on gold | Gold Nanoparticles (AuNPs) | Chemisorption (thiol linkage) | Biosensors, diagnostic assays. |
Advancements in Theoretical and Computational Modeling for Predictive Chemistry
Computational chemistry is an indispensable tool for accelerating research and development. Theoretical and computational modeling can provide deep insights into the properties and reactivity of this compound and its derivatives, guiding experimental efforts. mdpi.com
Key areas for future computational research are:
Predictive QSAR/QSTR Models: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models to predict the biological activity and potential toxicity of new derivatives, minimizing the need for extensive experimental screening. mdpi.combas.bg
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to investigate the mechanisms of synthetic reactions and catalytic cycles, allowing for the rational design of more efficient processes. researchgate.net
Materials Property Simulation: Employing molecular dynamics (MD) and other simulation techniques to predict the bulk properties of polymers and hybrid materials, such as mechanical strength, thermal stability, and transport properties. mdpi.com
Ligand Design and Virtual Screening: Using computational docking and modeling to design ligands with optimal steric and electronic properties for specific catalytic applications and to virtually screen libraries of potential catalysts before synthesis. arxiv.org
Table 5: Application of Computational Methods in Organophosphorus Research
| Computational Method | Property/Process Predicted | Significance for Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular structure, reaction energies, spectroscopic properties. researchgate.net | Rationalizing reaction outcomes and designing new synthetic routes. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity (LD₅₀). bas.bg | Prioritizing synthesis of compounds with desired biological profiles. |
| Molecular Dynamics (MD) | Conformational dynamics, binding affinities, material properties. mdpi.com | Understanding ligand-receptor interactions and predicting material performance. |
| Physiologically Based Kinetic (PBK) Modeling | In vivo absorption, distribution, metabolism, and excretion (ADME). acs.org | Predicting the pharmacokinetic behavior of new compounds. |
Q & A
Q. What are the established synthetic routes for 2-amino-5-(dimethylphosphoryl)phenol, and what analytical methods validate its purity?
Methodological Answer: Synthesis typically involves phosphorylation of a phenol precursor. For example, reacting 2-amino-5-hydroxybenzene derivatives with dimethylphosphoryl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Post-synthesis purification employs column chromatography (silica gel, eluent: chloroform/methanol gradients). Validation includes:
- NMR Spectroscopy : H NMR (DMSO-d6) should show aromatic protons (δ 6.8–7.2 ppm), amino protons (δ ~5.5 ppm, broad), and dimethylphosphoryl protons (δ ~1.3 ppm, split due to P coupling) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z calculated for C₈H₁₁NO₃P: 200.0477) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and phosphorus percentages should align with theoretical values (±0.3%).
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the phosphoryl group.
- Safety : Use PPE (gloves, goggles) due to potential irritation (similar to phosphorylated analogs; see R36/37/38 hazard codes) .
- Decomposition : Heating releases NOₓ and phosphine oxides; perform thermal stability tests via TGA/DSC .
Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?
Methodological Answer:
- FT-IR : Confirm P=O stretching (1250–1300 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- UV-Vis : Assess π→π* transitions in the aromatic region (λmax ~270–300 nm in ethanol) .
- X-ray Crystallography : Use SHELXL/SHELXS for structure refinement. Example: A related phosphorylated phenol showed space group P2₁/c with bond angles consistent with resonance stabilization of the phosphoryl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound derivatives?
Methodological Answer:
- Solvent Effects : DMSO-d6 may cause peak broadening for NH₂; compare with CDCl₃ or methanol-d4 spectra.
- Dynamic Processes : Variable-temperature NMR (VT-NMR) identifies rotational barriers in the dimethylphosphoryl group (e.g., coalescence temperature analysis) .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish byproducts. For example, a side product with unreacted hydroxyl groups may appear as a singlet at δ 4.8 ppm .
Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials; the phosphoryl group’s electron-withdrawing effect directs electrophilic substitution to the para position .
- Molecular Docking : Screen against protein targets (e.g., phosphatases) using AutoDock Vina. A related phosphorylated phenol showed binding affinity (Kd ~2 µM) to tyrosine phosphatases due to H-bonding with the phosphoryl oxygen .
Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be addressed during structure determination?
Methodological Answer:
- Twinning Detection : Use PLATON to analyze intensity statistics. For a monoclinic crystal, a BASF value >0.5 indicates twinning; refine with SHELXL’s TWIN command .
- Disorder Modeling : Apply PART instructions in SHELXL for split positions (e.g., rotating dimethyl groups on phosphorus). Example: A disordered phosphoryl group refined to 70:30 occupancy with isotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
